molecular formula C19H20N2O4S B2614500 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883087-34-1

3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Cat. No.: B2614500
CAS No.: 883087-34-1
M. Wt: 372.44
InChI Key: QTEIFJCKKZKTMQ-UHFFFAOYSA-N
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Description

3,3’-(thiophen-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one): is a synthetic organic compound that features a thiophene ring linked to two pyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(thiophen-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves the condensation of thiophene-2-carbaldehyde with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.

Industrial Production Methods

For industrial-scale production, the process would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the hydroxyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyridinone rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the thiophene or pyridinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,3’-(thiophen-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one): may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds might include other thiophene-based molecules or pyridinone derivatives. The uniqueness of 3,3’-(thiophen-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) could lie in its specific substitution pattern and the resulting electronic and steric properties.

List of Similar Compounds

  • Thiophene-2-carbaldehyde
  • 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
  • Bis(pyridin-2-yl)methane derivatives

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-thiophen-2-ylmethyl]-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-10-8-12(22)15(18(24)20(10)3)17(14-6-5-7-26-14)16-13(23)9-11(2)21(4)19(16)25/h5-9,17,22-23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEIFJCKKZKTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=CC=CS2)C3=C(C=C(N(C3=O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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